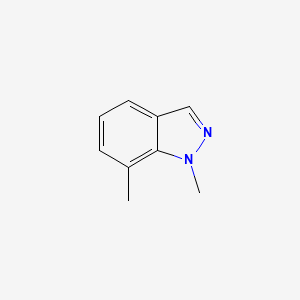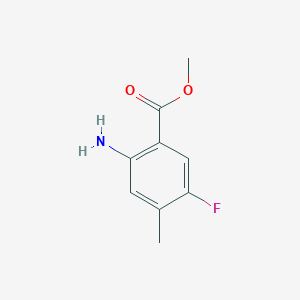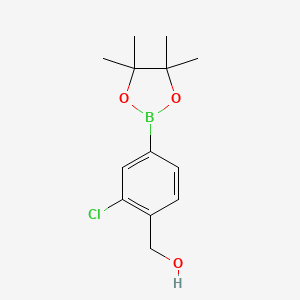![molecular formula C12H16ClN5O B1426766 3-(3-环丙基-1,2,4-恶二唑-5-基)-1-甲基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶盐酸盐 CAS No. 1332529-27-7](/img/structure/B1426766.png)
3-(3-环丙基-1,2,4-恶二唑-5-基)-1-甲基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶盐酸盐
描述
科学研究应用
抗菌活性
具有1,2,4-恶二唑结构的化合物已被研究用于对抗多种细菌和真菌的抗菌活性。 它们通常使用肉汤微量稀释法等方法进行测试,以确定它们对诸如金黄色葡萄球菌、大肠杆菌和白色念珠菌等生物体的有效性 .
抗锥虫活性
这些化合物也已研究用于治疗由寄生虫引起的疾病,例如恰加斯病。 分子对接技术用于预测它们对特定酶(如克氏锥虫半胱氨酸蛋白酶克鲁扎因)的作用方式 .
药物发现优势
微波诱导合成 (MWI) 与恶二唑衍生物的应用在药物发现方面表现出多种优势,包括反应时间更短、产率更高和纯化过程更简单 .
构建单元的合成
恶二唑可以作为更复杂分子的构建单元。 例如,它们可用于合成 5-取代的 2-乙氧基-1,3,4-恶二唑,这些化合物是其他生物活性化合物的先体 .
医药和农业发展
生物活性恶二唑化合物在开发治疗影响人类、动物和植物疾病的新疗法方面发挥着重要作用。 发现具有潜在生物效应的新分子对于推进医药和农业至关重要 .
作用机制
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The specific target would depend on the exact structure and functional groups present in the compound.
生化分析
Biochemical Properties
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), exhibiting selective agonist properties . These interactions are crucial as they influence the biochemical pathways and reactions within the cell.
Cellular Effects
The effects of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activity against tumor and non-tumor mammalian cell lines, including rat glial (C6), human cervical (HeLa), colon adenocarcinoma (CaCo-2), mouse embryo (3T3-L1), and rat heart myoblast (H9c2) cells .
Molecular Mechanism
The molecular mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective agonist for protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), influencing various signaling pathways . These interactions at the molecular level are critical for understanding its biochemical and therapeutic potential.
Dosage Effects in Animal Models
The effects of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, it has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . These dosage-dependent effects are essential for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The 1,2,4-oxadiazole heterocycle is known for its hydrolytic and metabolic stability, making it an important pharmacophore in drug design . Understanding these metabolic pathways is crucial for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride within cells and tissues are influenced by various transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for its application in therapeutic and diagnostic settings.
Subcellular Localization
The subcellular localization of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.ClH/c1-17-9-4-5-13-6-8(9)10(15-17)12-14-11(16-18-12)7-2-3-7;/h7,13H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKSLAGDXMXQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332529-27-7 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)



![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)


![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)